

# Unveiling SNG-1153: A Novel Anticancer Agent Targeting Lung Cancer Stem Cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **SNG-1153**

Cat. No.: **B610900**

[Get Quote](#)

Beijing, China - A promising novel chemical agent, **SNG-1153**, has emerged from research circles, demonstrating significant potential in the fight against lung cancer. Identified as a derivative of icaritin, a natural flavonoid extracted from the plant Epimedium, **SNG-1153** has been shown to effectively inhibit the growth of lung cancer stem cells, a subpopulation of cells notorious for their resistance to conventional therapies. This in-depth guide provides a technical overview of the discovery, origin, and mechanism of action of **SNG-1153**, tailored for researchers, scientists, and drug development professionals.

**SNG-1153** was developed by researchers affiliated with Jilin University and Beijing Shenogen Biomedical Co., Ltd.<sup>[1]</sup>. It is a chroman derivative with the chemical formula C<sub>21</sub>H<sub>17</sub>F<sub>3</sub>O<sub>5</sub> and the systematic name 3,5,7-Trihydroxy-8-(3-methyl-but-2-enyl)-2-(4-trifluoromethyl-phenyl)-chromen-4-one<sup>[2][3]</sup>. Its CAS number is 1446712-19-1<sup>[2][3][4][5]</sup>. The key structural feature of **SNG-1153** is the presence of a trifluoromethyl group on the phenyl ring, a modification of the natural product icaritin<sup>[2][3]</sup>.

## Discovery and Origin

The discovery of **SNG-1153** stems from the exploration of natural products for novel anticancer agents. Icaritin, the parent compound, has been recognized for its various pharmacological activities. The development of **SNG-1153** represents a targeted medicinal chemistry approach to enhance the therapeutic properties of icaritin. While the precise, step-by-step synthesis protocol for **SNG-1153** is not publicly detailed, it is understood to be a synthetic derivative of

icaritin. This strategic modification was likely aimed at improving bioavailability and potency compared to the natural compound.

## Mechanism of Action: Targeting the $\beta$ -Catenin Signaling Pathway

The primary mechanism through which **SNG-1153** exerts its anticancer effects is by targeting the Wnt/ $\beta$ -catenin signaling pathway, which is crucial for the maintenance of cancer stem cells[1]. Research has demonstrated that **SNG-1153** induces the phosphorylation of  $\beta$ -catenin, leading to its downregulation[1]. This disruption of the  $\beta$ -catenin signaling cascade inhibits the growth and self-renewal of lung cancer stem cells.

## Preclinical Efficacy

Preclinical studies have provided compelling evidence for the anticancer activity of **SNG-1153**. Key findings from in vitro and in vivo experiments are summarized below.

### In Vitro Studies

| Experiment                       | Cell Line                | Key Findings                                                                                                   | Reference           |
|----------------------------------|--------------------------|----------------------------------------------------------------------------------------------------------------|---------------------|
| Cell Growth Inhibition           | H460 (Human Lung Cancer) | SNG-1153 inhibited the growth of H460 cells.                                                                   | <a href="#">[1]</a> |
| Apoptosis Induction              | H460 (Human Lung Cancer) | SNG-1153 induced programmed cell death (apoptosis) in H460 cells.                                              | <a href="#">[1]</a> |
| Tumorsphere Formation Inhibition | H460 (Human Lung Cancer) | SNG-1153 inhibited the formation of tumorspheres, which are enriched in cancer stem cells.                     | <a href="#">[1]</a> |
| Reduction of CSC Marker          | H460 (Human Lung Cancer) | Treatment with SNG-1153 decreased the population of CD133-positive cells, a marker for lung cancer stem cells. | <a href="#">[1]</a> |

## In Vivo Studies

| Animal Model  | Treatment                           | Key Findings                                   | Reference           |
|---------------|-------------------------------------|------------------------------------------------|---------------------|
| NOD/SCID Mice | Injection of H460 tumorsphere cells | SNG-1153 treatment attenuated tumor formation. | <a href="#">[1]</a> |

## Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and further investigation. The following sections outline the general protocols employed in the initial characterization of **SNG-1153**.

### Tumorsphere Formation Assay

The tumorsphere formation assay is a functional method to enrich and quantify cancer stem cells.

Protocol:

- Cell Preparation: Human lung cancer H460 cells are cultured and harvested. A single-cell suspension is prepared.
- Plating: Cells are plated at a low density in ultra-low attachment culture plates.
- Culture Medium: Cells are cultured in a serum-free medium supplemented with essential growth factors such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF).
- Treatment: **SNG-1153** is added to the culture medium at various concentrations.
- Incubation: The plates are incubated for a period of 7-10 days to allow for the formation of tumorspheres.
- Quantification: The number and size of the tumorspheres are quantified using a microscope.

## Western Blot Analysis for $\beta$ -Catenin

Western blotting is used to detect and quantify the levels of specific proteins, in this case,  $\beta$ -catenin and its phosphorylated form.

Protocol:

- Cell Lysis: H460 cells, treated with or without **SNG-1153**, are lysed to extract total proteins.
- Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

- Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for  $\beta$ -catenin or phospho- $\beta$ -catenin.
- Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

## Visualizing the Mechanism and Workflow

To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Mechanism of **SNG-1153** action on the  $\beta$ -catenin signaling pathway.

[Click to download full resolution via product page](#)

Caption: Overall experimental workflow for the preclinical evaluation of **SNG-1153**.

## Conclusion and Future Directions

**SNG-1153** represents a significant advancement in the development of targeted therapies for lung cancer. Its ability to specifically inhibit cancer stem cells by modulating the  $\beta$ -catenin signaling pathway addresses a critical challenge in oncology. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to advance this promising agent into clinical trials. The detailed investigation of **SNG-1153** and its derivatives could pave the way for a new class of therapeutics for lung cancer and potentially other malignancies driven by aberrant Wnt/ $\beta$ -catenin signaling.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A novel anticancer agent SNG1153 inhibits growth of lung cancer stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. SNG-1153 CAS:1446712-19-1 LM8BR02482IN - 联迈生物官方商城-联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 5. SNG-1153 |CAS:1446712-19-1 Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [Unveiling SNG-1153: A Novel Anticancer Agent Targeting Lung Cancer Stem Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610900#investigating-the-discovery-and-origin-of-sng-1153]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

